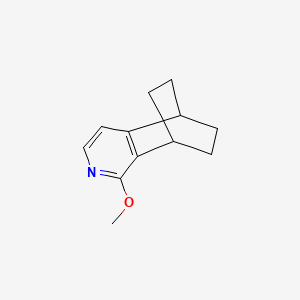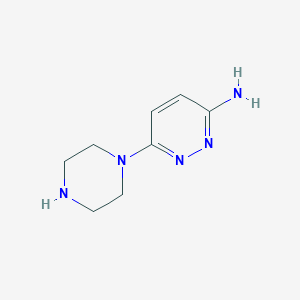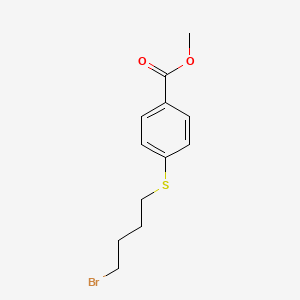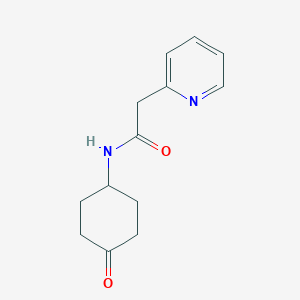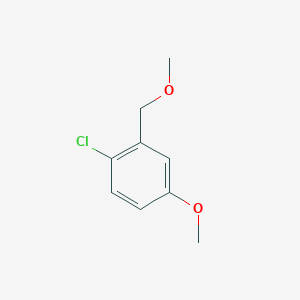
1-Chloro-4-methoxy-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 g/mol . It is characterized by the presence of a chlorine atom, a methoxy group, and a methoxymethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-4-methoxy-2-(methoxymethyl)benzene typically involves the chlorination of 4-methoxy-2-(methoxymethyl)benzene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-methoxy-2-(methoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-4-methoxy-2-(methoxymethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity . The pathways involved in these interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-Chloro-4-methoxy-2-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
1-Chloro-2-methoxy-4-methylbenzene: Contains a methyl group instead of a methoxymethyl group, which affects its reactivity and applications.
4-Chloroanisole: Similar structure but lacks the methoxymethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
InChI Key |
LWZOUSQABHMIMW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


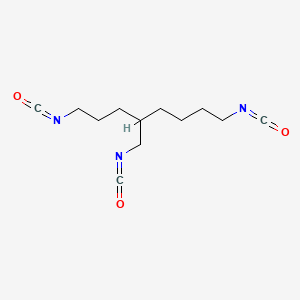
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
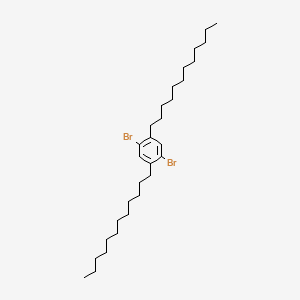
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
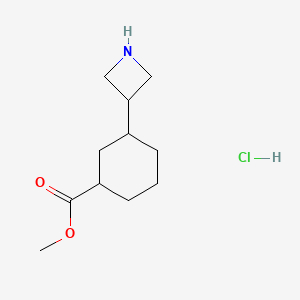
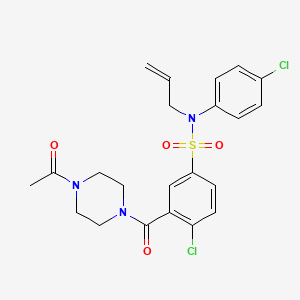
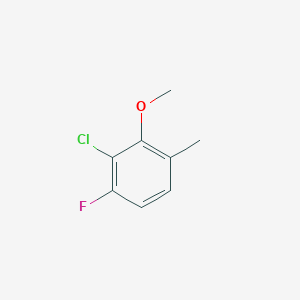
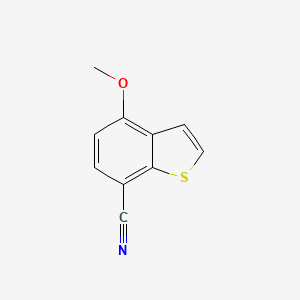
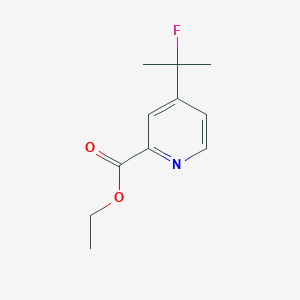
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
